(R)-(-)-ニルバノール
説明
(-)-5-Ethyl-5-phenylhydantoin, also known as (-)-5-Ethyl-5-phenylhydantoin, is a useful research compound. Its molecular formula is C₁₁H₁₂N₂O₂ and its molecular weight is 204.23. The purity is usually 95%.
BenchChem offers high-quality (-)-5-Ethyl-5-phenylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-5-Ethyl-5-phenylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物動態および代謝研究
(R)-(-)-ニルバノールは、R-(-)-N-デスメチルフェニトインとしても知られており、薬物代謝と分布を理解するための薬物動態研究に使用されます。 研究では、そのエナンチオマーの有意な立体選択的代謝が示されており、これは個人向け薬物用量の開発に不可欠です {svg_1}.
抗てんかん研究
ヒダントイン誘導体として、(-)-ニルバノールは、その抗てんかん特性について研究されています。これは、特に部分発作のコントロールのためのてんかん治療の研究に使用されています。 この化合物の有効性と安全性プロファイルは、他の抗てんかん薬と比較して評価されています {svg_2}.
酵素阻害分析
この化合物は、薬物代謝において重要な役割を果たすシトクロムP450酵素を含む研究において、選択的阻害剤として役立ちます。 その阻害効果の理解は、薬物相互作用と副作用を予測するのに役立ちます {svg_3}.
神経薬理学的応用
神経薬理学では、® -5-エチル-5-フェニルイミダゾリジン-2,4-ジオンは、ニューロンの興奮性と抑制の基礎となるメカニズムを調査するために使用されます。 ナトリウムチャネルとシナプス伝達への影響は、新しい神経治療薬の開発にとって特に重要です {svg_4}.
遺伝子多型研究
(R)-(-)-ニルバノールは、薬物代謝に影響を与える遺伝子多型を研究する上で重要です。 これは、薬物応答の個体差を理解する上で不可欠な、乏しい代謝者と広範な代謝者表現型を特定するのに役立ちます {svg_5}.
化学合成とキラリティ
この化合物のキラルな性質は、化学合成の研究対象となっています。 研究は、キラル純粋な医薬品開発にとって重要な、この化合物のエナンチオマー純粋な形態の合成に焦点を当てています {svg_6}.
生物活性
(-)-5-Ethyl-5-phenylhydantoin, commonly known as Nirvanol, is a derivative of hydantoin with notable anticonvulsant properties . This compound has been studied extensively for its pharmacological effects, particularly in the context of seizure management. This article delves into the biological activity of Nirvanol, focusing on its anticonvulsant efficacy, metabolic pathways, and related case studies.
- IUPAC Name : 5-Ethyl-5-phenylhydantoin
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molar Mass : 204.229 g/mol
Anticonvulsant Activity
Nirvanol exhibits significant anticonvulsant activity, primarily assessed through its performance in the Maximal Electroshock Seizure (MES) test. The effective dose (ED50) values indicate its potency:
Compound | ED50 (mg/kg) at 30 min | ED50 (mg/kg) at 2 hr |
---|---|---|
Mephenytoin | 42 | 35 |
Nirvanol | 23 | 30 |
These values suggest that Nirvanol is more potent than its precursor, mephenytoin, indicating a strong anticonvulsant effect shortly after administration .
The mechanism by which Nirvanol exerts its anticonvulsant effects involves modulation of sodium channels and possibly other ion channels. Studies have shown that it interacts with neuronal voltage-gated sodium channels, which are critical in the initiation and propagation of action potentials in neurons .
Metabolism
Nirvanol is primarily metabolized from mephenytoin through N-demethylation. The stereoselective nature of this metabolism results in different pharmacokinetic profiles for its enantiomers. The (S)-enantiomer undergoes significantly more hydroxylation compared to the (R)-enantiomer, influencing its efficacy and safety profile .
Study on Anticonvulsant Efficacy
A study involving the administration of Nirvanol to mice demonstrated that it effectively reduced seizure severity across various stages of convulsion. Mice treated with Nirvanol showed a marked improvement in seizure scores compared to control groups, reinforcing its potential as an effective anticonvulsant agent .
Induction of Liver Enzymes
Research has indicated that Nirvanol may induce cytochrome P450 enzymes, which are involved in drug metabolism. This induction could lead to increased metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Derivative Studies
Further investigations into derivatives of Nirvanol have revealed that modifications can enhance or alter its biological activity. Compounds such as alkoxymethyl and acyloxymethyl derivatives have shown promising anticonvulsant activities against both MES and pentylenetetrazole-induced seizures .
特性
IUPAC Name |
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318028 | |
Record name | (-)-Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-32-0 | |
Record name | (-)-Nirvanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Nirvanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary metabolic pathway of (-)-5-ethyl-5-phenylhydantoin in humans?
A1: Research indicates that (-)-5-ethyl-5-phenylhydantoin undergoes stereoselective aromatic hydroxylation, primarily to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) in humans. [] This metabolic pathway is under pharmacogenetic control, specifically influenced by the individual's ability to metabolize mephenytoin. []
Q2: How does the metabolism of (-)-5-ethyl-5-phenylhydantoin differ from that of its racemic mixture, Nirvanol?
A2: While (-)-5-ethyl-5-phenylhydantoin undergoes minimal metabolism, Nirvanol, the racemic mixture, exhibits more extensive metabolism. [] This difference highlights the importance of stereochemistry in drug metabolism.
Q3: Does ethanol consumption impact the metabolism of mephenytoin, and consequently, the formation of (-)-5-ethyl-5-phenylhydantoin?
A3: Studies in dogs indicate that acute ethanol intoxication can significantly increase the systemic availability of orally administered mephenytoin. [] This increase is attributed to reduced presystemic elimination and a decrease in the formation of metabolites, including (-)-5-ethyl-5-phenylhydantoin (Nirvanol) and 4-hydroxymephenytoin. []
Q4: Is there evidence suggesting a link between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans?
A4: Research suggests a strong correlation between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans. Studies indicate that individuals classified as poor metabolizers of mephenytoin also exhibit minimal metabolism of (-)-5-ethyl-5-phenylhydantoin, primarily excreting it unchanged in urine. [] This observation points towards a shared metabolic pathway, likely involving the cytochrome P450 enzyme, CYP2C19. []
Q5: Are there any specific structural modifications that enhance the activity of 5-ethyl-5-phenylhydantoin derivatives against certain seizure types?
A6: Yes, research shows that 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrate good activity against maximal electroshock seizures. [] Additionally, 3-methoxymethyl-5-ethyl-5-phenylhydantoin displays efficacy against both maximal electroshock and pentylenetetrazole-induced seizures. []
Q6: What analytical techniques are commonly employed to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples?
A7: Gas chromatography (GC) [, , , , ] and liquid chromatography (LC), often coupled with mass spectrometry (MS) [, , , ], are commonly used to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples like plasma and urine. These techniques allow for sensitive and specific detection of the compound and its metabolites.
Q7: What are some challenges in the analysis of (-)-5-ethyl-5-phenylhydantoin and its metabolites, and how are they addressed?
A8: Accurately quantifying (-)-5-ethyl-5-phenylhydantoin and its metabolites can be challenging due to their relatively low concentrations in biological matrices and potential interferences from other compounds. To address these challenges, researchers employ various sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and concentrate the analytes of interest. [, , ]
Q8: What is "Nirvanol disease", and why is it relevant to the study of (-)-5-ethyl-5-phenylhydantoin?
A9: "Nirvanol disease" refers to a syndrome characterized by fever, rash, and eosinophilia that was observed in patients treated with Nirvanol, the racemic mixture of 5-ethyl-5-phenylhydantoin. [, , , , , ] This adverse effect, primarily attributed to the (-)-enantiomer, led to the discontinuation of Nirvanol as a therapeutic agent.
Q9: Despite its toxicity, why is (-)-5-ethyl-5-phenylhydantoin still relevant in contemporary research?
A10: Despite its past association with toxicity, (-)-5-ethyl-5-phenylhydantoin remains a valuable tool in research, particularly in the field of pharmacogenetics. Its use as a probe drug helps elucidate the genetic polymorphism of drug-metabolizing enzymes, specifically CYP2C19. [, ] This information contributes to a better understanding of interindividual variations in drug response and personalized medicine approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。